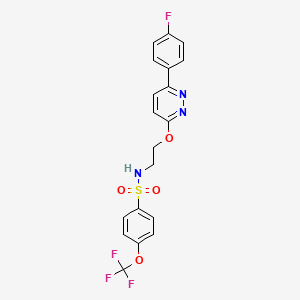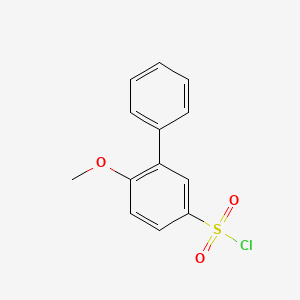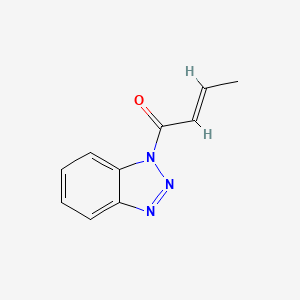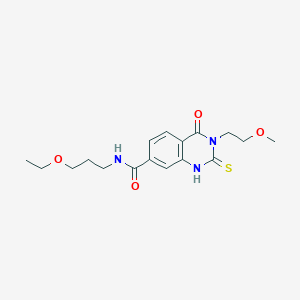![molecular formula C18H19BrFN3O B2979761 N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 708225-26-7](/img/structure/B2979761.png)
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, also known as BFA, is a chemical compound that has been widely studied for its potential therapeutic applications. BFA belongs to the class of piperazine derivatives and has been found to have a wide range of biological activities.
Scientific Research Applications
Piperazine Derivatives in Drug Discovery
Piperazine derivatives, including N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, have shown significant potential in drug discovery due to their versatile pharmacological profiles. Research has demonstrated that slight modifications in the substitution pattern on the piperazine nucleus can lead to recognizable differences in medicinal potential. Piperazine derivatives have been explored for their therapeutic uses across a wide range of conditions, including central nervous system (CNS) disorders, cancer, cardiovascular diseases, viral infections, tuberculosis, inflammation, diabetes, and as antihistamines. These compounds serve as a flexible building block for the design of drug-like molecules, with studies recommending further therapeutic investigations on this motif for various diseases (Rathi et al., 2016).
Synthesis and Chemical Properties
The synthesis of compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, illustrates the chemical versatility and importance of related structures in medicinal chemistry. Methods for synthesizing these compounds have evolved to address cost and safety concerns associated with earlier procedures. This evolution in synthesis methodology underscores the ongoing research interest and potential for innovation within this chemical class (Qiu et al., 2009).
Pharmacophoric Contributions to Drug Development
Arylcycloalkylamines, including phenyl piperidines and piperazines, are critical pharmacophoric groups in antipsychotic agents. The examination of arylalkyl substituents has revealed their role in improving the potency and selectivity of binding affinity at D2-like receptors. This research highlights the importance of the composite structure of these molecules in achieving selectivity and potency, indicating the potential for designing more effective therapeutic agents targeting these receptors (Sikazwe et al., 2009).
Anti-mycobacterial Activity
Piperazine-based molecules have also been highlighted for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) studies of piperazine derivatives provide valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents. This body of research emphasizes the critical role of piperazine as a vital building block in the development of new therapeutic agents (Girase et al., 2020).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O/c19-14-5-7-15(8-6-14)21-18(24)13-22-9-11-23(12-10-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJQCZMRHNFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2979678.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)
![4-(dimethylamino)-N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2979684.png)


![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2979691.png)
![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)
![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)


![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
![N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide](/img/structure/B2979701.png)